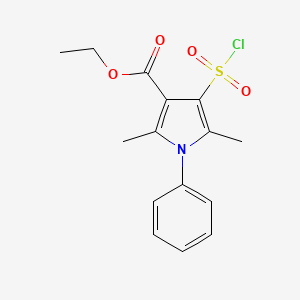
Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of this class, featuring additional functional groups that include chlorosulfonyl, methyl, phenyl, and an ester group in the form of ethyl carboxylate.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been described in the literature. For instance, ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate was synthesized using experimental and quantum chemical techniques, which involved spectroscopic methods such as 1H and 13C NMR, UV–Visible, and FT-IR analysis . Similarly, other pyrrole derivatives have been synthesized through reactions with various nucleophiles, as seen in the synthesis of ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates , and the selective formation of pyrazoles from ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods provide a basis for the synthesis of the compound , which would likely involve similar techniques and reagents.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for various isomers and polymorphs. Single crystal X-ray structural analysis has been used to determine the structure of related compounds, such as two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . This technique could be applied to this compound to elucidate its precise molecular geometry and the arrangement of its functional groups.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, often involving their nucleophilic sites. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines leads to the formation of regioisomeric pyrazoles . The presence of a chlorosulfonyl group in the compound of interest suggests that it may also participate in reactions with various nucleophiles, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and functional groups. For instance, the presence of hydrogen bonding in the dimer form of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been confirmed through vibrational analysis, indicating that similar hydrogen bonding interactions may occur in the compound of interest . Additionally, the non-linear optical (NLO) properties of related compounds have been studied, revealing potential applications in NLO devices . The compound's spectroscopic properties, such as UV–Visible absorption, can provide insights into its electronic structure and potential applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chlorosulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-4-21-15(18)13-10(2)17(12-8-6-5-7-9-12)11(3)14(13)22(16,19)20/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFOSADNTRNLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371334 | |
| Record name | Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-28-7 | |
| Record name | Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)



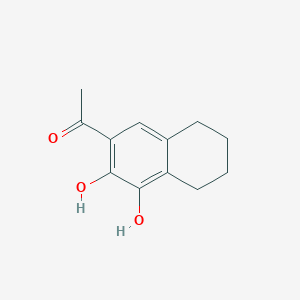


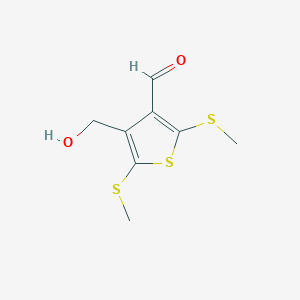

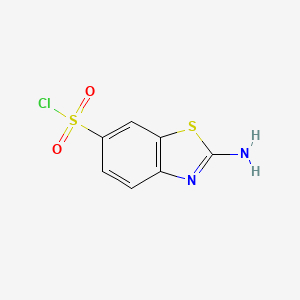
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
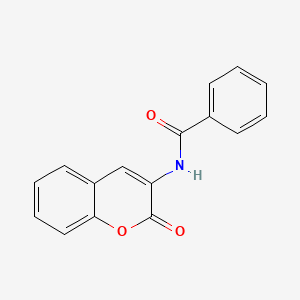
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)